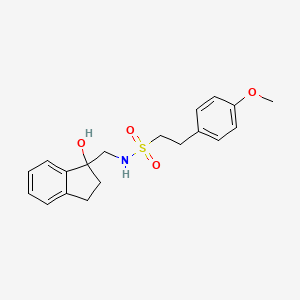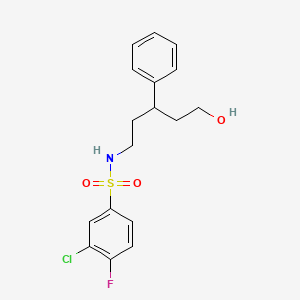
4-(tert-butyl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide, also known as DREADD ligand, is a chemical compound used in scientific research to control neuronal activity. This compound is a synthetic ligand that binds to a modified G protein-coupled receptor, called DREADD (Designer Receptors Exclusively Activated by Designer Drugs), which can be selectively activated by this ligand. The use of DREADD technology has revolutionized the field of neuroscience by allowing researchers to control the activity of specific neurons in vivo with high spatial and temporal precision.
科学的研究の応用
Drug Metabolism and Disposition
Research on compounds similar to 4-(tert-butyl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide often focuses on understanding their metabolism and disposition within the human body. For instance, the metabolism and disposition of a novel orexin receptor antagonist were studied to determine its pharmacokinetics, including absorption, metabolism, and excretion pathways. Such studies are crucial for developing new therapeutics, ensuring they are safe and effective for human use (Renzulli et al., 2011).
Toxicokinetics
Toxicokinetic studies are another important application area, where researchers evaluate the body's response to substances like ethyl tert-butyl ether (ETBE). These studies provide insights into how compounds are absorbed, distributed, metabolized, and excreted, informing safety assessments and regulatory standards (Nihlen et al., 1998).
Environmental Monitoring
Compounds structurally related to 4-(tert-butyl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide are also monitored in environmental studies. For example, the analysis of synthetic musks in human milk samples reflects environmental exposure and bioaccumulation concerns. Such research highlights the need for monitoring and regulating synthetic compounds to protect human health and the environment (Zhang et al., 2011).
特性
IUPAC Name |
4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-21(2,3)17-10-6-16(7-11-17)20(25)23-14-19(24(4)5)15-8-12-18(22)13-9-15/h6-13,19H,14H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNUBHXYZKNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2600766.png)


![2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)](/img/structure/B2600771.png)
![2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B2600772.png)
![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2600773.png)

![N-[1-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)ethyl]hydroxylamine hydrochloride](/img/structure/B2600776.png)

![N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide](/img/structure/B2600781.png)